molecular formula C14H12FN3O5S B2550783 N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 321531-95-7

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B2550783
CAS No.: 321531-95-7
M. Wt: 353.32
InChI Key: QWZWIBSKPSYXBG-UHFFFAOYSA-N
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Description

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide: is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonamide group, a nitro group, and a fluoro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide typically involves a multi-step process:

    Fluorination: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the nitro-fluoro aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and automated systems for sulfonamide formation and acetylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Ammonia, primary or secondary amines, thiols, potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Major Products

    Reduction: Formation of N-(4-{[(4-fluoro-3-aminophenyl)amino]sulfonyl}phenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)sulfone.

Scientific Research Applications

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The nitro and fluoro groups may enhance the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4-bromo-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4-methyl-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZWIBSKPSYXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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